molecular formula C17H23NO4 B121040 (2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 153074-95-4

(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No. B121040
CAS RN: 153074-95-4
M. Wt: 305.4 g/mol
InChI Key: JPNHKKRLLDYCIZ-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C17H22FNO4 . It’s also known by other names such as Boc-Pro {4-Bzl (2-F)}-OH . The compound has a molecular weight of 323.4 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a benzyl group and a tert-butoxycarbonyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 323.4 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its relative hydrophobicity . It has one hydrogen bond donor and several hydrogen bond acceptors .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

This compound is often used as an intermediate in the synthesis of various pharmaceutical compounds . Its structure allows it to be incorporated into larger molecules, providing specific functional groups that can contribute to the biological activity of the final product.

Green Manufacturing

There has been research into using this compound in green manufacturing processes . Specifically, it has been used in the chiral separation of certain compounds, which is an important step in the production of many pharmaceuticals. This process eliminates the need for certain solvents and reduces waste, making it more environmentally friendly.

BOC Protection of Amines

“Boc-®-gamma-benzyl-L-proline” is used in the BOC protection of amines . This is a crucial step in many organic synthesis processes, particularly in the production of pharmaceuticals. The BOC group protects the amine functionality during reactions, preventing it from reacting until the desired time.

Research Chemicals

As a research chemical, this compound has facilitated the identification of novel drug targets, the development of more effective medications, and the understanding of drug metabolism and toxicity .

Mechanism of Action

Mode of Action

The compound is a Boc-protected form of proline . The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis, particularly for the protection of amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection allows for selective reactions to occur at other sites in the molecule without interference from the amine group.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group . The Boc group is stable towards most nucleophiles and bases, and can be removed under acidic conditions . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of its environment.

Safety and Hazards

The specific safety and hazards associated with this compound are not detailed in the available resources . As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

The future directions for this compound are not specified in the available resources . Given its complex structure, it could potentially be used in the synthesis of a variety of other compounds.

properties

IUPAC Name

(2S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(10-14(18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNHKKRLLDYCIZ-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

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